N-Ethylpentan-3-amine hydrochloride
Overview
Description
N-Ethylpentan-3-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN. It is commonly used in research and industrial applications due to its unique properties. This compound is typically available as a white crystalline powder and is soluble in water. It is primarily used in the synthesis of various organic compounds and as an intermediate in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylpentan-3-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of pentan-3-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
- Pentan-3-amine is reacted with ethyl halide (e.g., ethyl bromide) in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the alkylation process.
- The resulting N-ethylpentan-3-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes:
- Mixing pentan-3-amine with ethyl halide in a reactor.
- Adding a base to the mixture to initiate the reaction.
- Controlling the temperature and pressure to optimize yield.
- Purifying the product through crystallization or distillation.
- Converting the free amine to its hydrochloride salt by adding hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: N-Ethylpentan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines, secondary amines.
Substitution: Alkylated or acylated amines
Scientific Research Applications
N-Ethylpentan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: this compound is employed in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of N-Ethylpentan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
N-Ethylpentan-3-amine hydrochloride can be compared with other similar compounds such as:
3-Ethylpentan-3-amine hydrochloride: Similar in structure but differs in the position of the ethyl group.
N-Methylpentan-3-amine hydrochloride: Contains a methyl group instead of an ethyl group.
N-Ethylhexan-3-amine hydrochloride: Has a longer carbon chain compared to this compound .
Uniqueness: this compound is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-ethylpentan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-7(5-2)8-6-3;/h7-8H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWLFNGNNPKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598804 | |
Record name | N-Ethylpentan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39190-77-7 | |
Record name | N-Ethylpentan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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